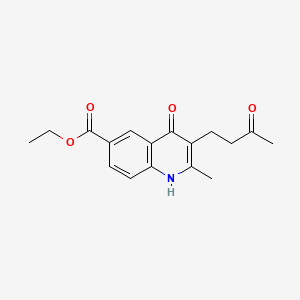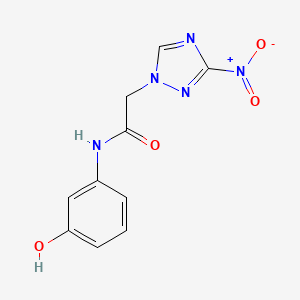![molecular formula C16H14F3NO3 B5699761 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMA, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the family of amides and is used as a tool in various research applications.
Mecanismo De Acción
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide modulates the activity of ion channels by binding to specific sites on the channel protein. It has been shown to act as a positive allosteric modulator of TRPM8, enhancing the activity of the channel in response to cold temperatures. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the activity of ASIC3, reducing the sensitivity of the channel to acidic pH.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a pain reliever. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to modulate the activity of other ion channels, such as Nav1.7, which is involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is its high potency and selectivity for ion channels. This makes it a useful tool for studying the function of specific ion channels in vitro and in vivo. However, 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several future directions for research involving 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide analogs with improved potency and selectivity for ion channels. Another area of interest is the use of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in the development of new pain relievers. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide may also have potential as a therapeutic agent for other conditions, such as inflammatory disorders and cancer. Further research is needed to fully explore the potential of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in these and other areas.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction between 2-methoxyphenol and 4-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction takes place in an organic solvent and requires careful handling due to the hazardous nature of the reagents. The yield of the product is typically high, and the compound can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used in various scientific research applications, including as a tool to study the function of ion channels. It has been shown to modulate the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the detection of cold temperatures and pain sensation. 2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has also been used to study the function of other ion channels, such as the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-4-2-3-5-14(13)23-10-15(21)20-12-8-6-11(7-9-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDZUDNWPUAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)
![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)
![methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)



![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)